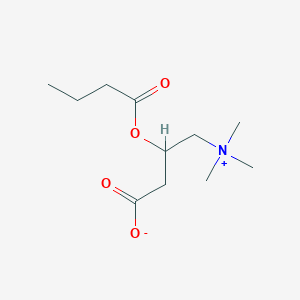

O-Butanoylcarnitine

Description

Contextualization of Acylcarnitines in Metabolic Research

Acylcarnitines are a class of molecules essential for cellular energy metabolism. nih.govbiocrates.com Formed from the esterification of carnitine with acyl-CoAs, they are critical for transporting fatty acids across the inner mitochondrial membrane for subsequent breakdown through β-oxidation to produce energy in the form of ATP. creative-proteomics.commetwarebio.com This transport mechanism, known as the carnitine shuttle, is fundamental for tissues with high energy demands, such as skeletal and cardiac muscle. creative-proteomics.com

Classification and Biological Origin of O-Butanoylcarnitine

This compound, also known as butyrylcarnitine, is classified as a short-chain acylcarnitine. mdpi.comebi.ac.uk Specifically, it is a C4 acylcarnitine, meaning the acyl group attached to the carnitine molecule contains four carbon atoms. nih.gov It is the O-butanoyl derivative of L-carnitine, formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of butyric acid to create butyryl-CoA, which then reacts with carnitine. nih.govnih.gov

The biological origin of this compound is tied to several metabolic pathways. Its primary source is the β-oxidation of fatty acids, where butyryl-CoA is an intermediate. It is also a product of the metabolism of certain amino acids, particularly the branched-chain amino acid valine. researchgate.net The formation of this compound occurs when the butyryl group from butyryl-CoA is transferred to carnitine by the enzyme carnitine O-acetyltransferase. This reaction is reversible and helps to buffer the intramitochondrial acyl-CoA/CoA ratio, which is crucial for maintaining metabolic homeostasis. wikipedia.org

Significance of this compound in Human and Model Organism Metabolomes

This compound is a naturally occurring metabolite found in the metabolomes of humans and various model organisms, including mice, pigs, and the yeast Saccharomyces cerevisiae. nih.govmdpi.com Its presence and concentration can provide insights into cellular energy status and metabolic pathway activity. researchgate.net In humans, elevated levels of this compound in blood or urine are a key biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, an inborn error of fatty acid metabolism. mimedb.org

Recent research has highlighted the significance of this compound in various physiological and pathological states. For instance, studies have observed altered levels of this compound in conditions such as:

Hepatoblastoma: A study found that this compound was among the acylcarnitines with significantly altered abundance in hepatoblastoma tissue compared to non-tumor liver tissue. semanticscholar.org

Chronic Kidney Disease (CKD): Patients with CKD and secondary hyperparathyroidism showed significantly higher levels of this compound compared to healthy controls, suggesting disruptions in fatty acid oxidation. frontiersin.orgresearchgate.net

Zika Virus Infection: A study on red blood cells from Zika virus-infected donors found that butanoylcarnitine levels significantly decreased after a certain period post-infection. nih.gov

Sepsis: Increased levels of short-chain acylcarnitines have been observed in the plasma of sepsis patients. cardiff.ac.uk

Caloric Restriction in Mice: Research on the effects of caloric restriction in mice noted changes in cerebellar this compound levels. nih.gov

Giant Panda Milk: Metabolomic analysis of giant panda milk identified this compound as one of the components that change during early lactation. biorxiv.org

These findings underscore the role of this compound as a responsive metabolite that reflects changes in energy metabolism across different species and conditions.

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound is expanding beyond its established role in diagnosing rare metabolic disorders. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), have enabled more sensitive and specific quantification of acylcarnitines, facilitating their study in complex biological samples. nih.govmdpi.com Research is increasingly focused on understanding the broader implications of altered this compound levels in common, complex diseases and its interactions within the larger metabolic network. frontiersin.orgnih.gov

However, key challenges remain in the field. A significant issue is the presence of isomers, such as isobutyrylcarnitine, which is derived from valine metabolism. researchgate.net Standard direct-infusion tandem mass spectrometry (DI-MS/MS) methods often cannot distinguish between this compound (n-butyrylcarnitine) and its isomer. nih.gov This lack of specificity can complicate the interpretation of results, as the accumulation of each isomer points to defects in different metabolic pathways. The development and application of methods like LC-MS/MS that can separate these isomers are crucial for accurate diagnosis and research. nih.gov Another challenge is understanding the precise mechanisms by which this compound levels are regulated and how they contribute to the pathophysiology of various diseases, moving from correlation to causation.

Propriétés

IUPAC Name |

3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFHHGCZUCMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151733 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-26-8 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Dynamics and Functional Roles of O-butanoylcarnitine

Intermediary Metabolism and Biosynthetic Pathways

O-Butanoylcarnitine is synthesized when a butyryl group from butyryl-coenzyme A (butyryl-CoA) is transferred to L-carnitine. This reaction is primarily catalyzed by carnitine acyltransferases. The formation of butyryl-CoA itself can result from several metabolic processes, including the beta-oxidation of longer-chain fatty acids or the catabolism of certain branched-chain amino acids. vulcanchem.com

The carnitine shuttle system is fundamentally required for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. khanacademy.orgresearchgate.net While the oxidation of short- and medium-chain fatty acids is often described as being independent of the carnitine shuttle, carnitine and its associated enzymes still play a crucial role in managing the intramitochondrial pools of their CoA esters. cocukmetabolizma.com

This compound is formed when short-chain acyl-CoAs, such as butyryl-CoA, accumulate. researchgate.net This conversion is a key step in buffering the acyl-CoA pool within the mitochondria. The formation of butyrylcarnitine from butyryl-CoA releases free coenzyme A, which is essential for other metabolic reactions to proceed, including the continuous operation of the β-oxidation spiral. cocukmetabolizma.comoup.com For instance, the enzyme carnitine acetyltransferase is responsible for synthesizing short-chain acylcarnitines. hmdb.ca An accumulation of butyrylcarnitine in blood or tissues can signify an abnormality in the short-chain fatty acid β-oxidation pathway, often pointing to a defect or inhibition of the short-chain acyl-CoA dehydrogenase (SCAD) enzyme. researchgate.net

A primary function of the carnitine system, including the formation of this compound, is the maintenance of the intracellular ratio of acyl-CoA to free Coenzyme A (CoA). researchgate.netoup.com Cellular metabolism requires a delicate balance between free and acylated CoA. When fatty acid oxidation is high, or when other metabolic pathways produce an excess of short-chain acyl-groups, the pool of free CoA can become depleted, which would inhibit CoA-dependent enzymes and pathways like the citric acid cycle and pyruvate dehydrogenase. plos.orgnih.gov

The conversion of accumulating acyl-CoAs (like butyryl-CoA) to their corresponding acylcarnitines (like this compound) serves as a buffering mechanism. cocukmetabolizma.com This reaction releases free CoA, ensuring its availability for vital cellular processes. oup.com Therefore, the concentration of acylcarnitines, including this compound, in the blood can reflect the intracellular metabolic state and the balance between acetyl-CoA and free CoA. researchgate.net

By facilitating the efficient oxidation of fatty acids and maintaining the integrity of the CoA pool, this compound plays an indirect but critical role in cellular energy production. uef.filumiprobe.com The β-oxidation of fatty acids is a major source of acetyl-CoA, which enters the citric acid cycle to generate ATP. The buffering of the acyl-CoA pool ensures that these energy-producing pathways are not hindered by a lack of free CoA. researchgate.netplos.org

This regulation also contributes to metabolic flexibility, which is the cell's capacity to adapt its fuel source based on nutrient availability, for example, by switching between glucose and fatty acid oxidation. mdpi.comscielo.br In a fasted state, when fatty acid oxidation is paramount, the carnitine system's ability to handle the high flux of acyl groups is essential. nih.gov The production of acylcarnitines like this compound is a critical mechanism that helps buffer the metabolic transition between the fed state (glucose oxidation) and the fasted state (fatty acid oxidation). researchgate.net

Regulation of Acetyl-CoA and Free Coenzyme A Homeostasis

Physiological Distribution and Tissue-Specific Concentrations

The distribution of this compound varies across different mammalian tissues and biofluids, reflecting the metabolic activity of each specific tissue.

This compound is a known human metabolite present in various tissues and biofluids. nih.gov It has been detected in human plasma, fibroblasts, and the placenta. nih.govhmdb.ca The concentration in human blood plasma for a normal adult has been reported in the ranges of 0.10-0.45 µM and 0.17 ± 0.02 µM. hmdb.ca Tissues with high energy demands and active fatty acid metabolism, such as skeletal and heart muscle, generally contain significant levels of carnitine and its acyl derivatives. researchgate.netnih.gov For example, studies in horses suffering from atypical myopathy, a disorder affecting oxidative muscles, revealed severely increased concentrations of butyrylcarnitine in skeletal muscle tissue. mdpi.com It has also been identified in metabolomic studies of human brain tumours. nottingham.ac.uk

Normal Concentrations of this compound in Human Biofluids

| Biospecimen | Status | Value (µM) | Age | Sex | Condition | Source |

|---|---|---|---|---|---|---|

| Blood | Detected and Quantified | 0.17 ± 0.02 | Adult (>18 years old) | Both | Normal | hmdb.ca |

| Blood | Detected and Quantified | 0.10 - 0.45 | Adult (>18 years old) | Both | Normal | hmdb.ca |

Beyond mammals, this compound has been identified in other organisms. It is a known metabolite in the yeast Saccharomyces cerevisiae. nih.gov It has also been reported in another yeast species, Schizosaccharomyces pombe. nih.gov In a study on hyperuricemia in rats, this compound levels were found to be significantly decreased in the model group, suggesting its role in metabolic disturbances across different mammalian species. frontiersin.org Additionally, qualitative analyses have confirmed its presence in various biological samples from mice (including liver and intestinal contents) and pigs (including liver, heart, bile, and stool). nih.gov

Presence of this compound in Various Organisms

| Organism | Finding | Source |

|---|---|---|

| Homo sapiens (Human) | Detected in plasma, fibroblasts, placenta, brain tissue | nih.govnih.govhmdb.canottingham.ac.uk |

| Mus musculus (Mouse) | Detected in liver, intestinal contents | nih.gov |

| Equus caballus (Horse) | Detected at high levels in skeletal muscle in atypical myopathy | mdpi.com |

| Rattus norvegicus (Rat) | Levels altered in a hyperuricemia model | frontiersin.org |

| Sus scrofa domesticus (Pig) | Detected in liver, heart, bile, stool | nih.gov |

| Saccharomyces cerevisiae (Yeast) | Identified as a metabolite | nih.gov |

| Schizosaccharomyces pombe (Yeast) | Reported as present | nih.gov |

Pathophysiological Alterations and Disease Associations of O-butanoylcarnitine

O-Butanoylcarnitine as an Indicator of Metabolic Dysregulation

Elevated levels of this compound (C4-carnitine) in bodily fluids can serve as a key indicator of underlying metabolic dysregulation. This elevation is particularly prominent in the context of certain inherited metabolic disorders and may also be observed in various acquired conditions. The accumulation of this compound suggests a disruption in the normal pathways of fatty acid and amino acid metabolism. Specifically, it points to a bottleneck in the breakdown of short-chain fatty acids or certain amino acids, leading to the buildup of their metabolic intermediates. This accumulation can be detected through newborn screening programs using tandem mass spectrometry, which analyzes the acylcarnitine profile in dried blood spots. mdpi.comnih.govbahrainmedicalbulletin.com The identification of elevated C4-carnitine often triggers further diagnostic investigation to pinpoint the specific metabolic error. mdpi.commayocliniclabs.com

Congenital Disorders of Metabolism

Several inborn errors of metabolism are characterized by the accumulation of this compound. These are typically autosomal recessive genetic disorders resulting from deficiencies in specific enzymes involved in mitochondrial metabolism.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency and Butyrylcarnitine Accumulation

Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency is a rare autosomal recessive disorder of mitochondrial fatty acid β-oxidation. bahrainmedicalbulletin.come-cep.org The SCAD enzyme is responsible for the initial step in the breakdown of short-chain fatty acids (C4 to C6). mhmedical.com A deficiency in this enzyme leads to the accumulation of its primary substrate, butyryl-CoA. mhmedical.com This excess butyryl-CoA is then converted to this compound (butyrylcarnitine) and other metabolites like ethylmalonic acid (EMA). nih.govmhmedical.comresearchgate.netpreventiongenetics.com

Consequently, elevated levels of this compound in plasma and increased excretion of EMA in urine are the primary biochemical markers for SCAD deficiency. e-cep.orgresearchgate.netnih.govinformnetwork.org Newborn screening programs that utilize tandem mass spectrometry often identify infants with SCAD deficiency through the detection of elevated C4-carnitine levels. nih.govorpha.net However, the clinical presentation of SCAD deficiency is highly variable, with many individuals identified through screening remaining asymptomatic. nih.govnih.govorpha.net This has led to the view that SCAD deficiency may represent a biochemical phenotype rather than a distinct disease in many cases. mdpi.comnih.gov

Isobutyryl-CoA Dehydrogenase (IBDD) Deficiency and Differential Diagnosis

Isobutyryl-CoA Dehydrogenase (IBDD) deficiency is another rare autosomal recessive disorder that can present with elevated C4-carnitine levels. mdpi.comminervamedica.it This condition affects the catabolism of the amino acid valine. mdpi.comminervamedica.it The deficient enzyme, isobutyryl-CoA dehydrogenase, is responsible for a step in the breakdown of valine, and its impairment leads to the accumulation of isobutyryl-CoA. mdpi.com

A significant challenge in newborn screening is that tandem mass spectrometry cannot distinguish between the isomers this compound and isobutyrylcarnitine. mdpi.comnih.gov Therefore, an elevated C4-carnitine level can indicate either SCAD deficiency or IBDD. mdpi.comnih.gov Differentiating between these two conditions requires further diagnostic testing. mayocliniclabs.comresearchgate.net Analysis of urine acylcarnitines can be informative, as patients with IBDD typically excrete abnormal amounts of C4 acylcarnitine in their urine, while those with SCAD deficiency may have normal urinary excretion of this metabolite. mayocliniclabs.commayocliniclabs.com Additionally, the evaluation of specific ratios of different acylcarnitines, such as C4/C5 and C4/C6, can aid in distinguishing between IBDD, SCAD deficiency, and false-positive results. mdpi.com Like SCAD deficiency, many individuals with IBDD remain asymptomatic. mdpi.comnih.gov

Acquired Metabolic and Chronic Diseases

Alterations in this compound levels are not limited to congenital disorders and can also be observed in acquired conditions, particularly those affecting liver function.

Hepatic Dysfunction and Associated Conditions

The liver plays a central role in fatty acid metabolism, and dysfunction of this organ can lead to characteristic changes in the acylcarnitine profile.

Research has indicated that this compound may serve as a potential biomarker in the context of hepatocellular carcinoma (HCC), the most common type of primary liver cancer. Studies have shown that the levels of certain acylcarnitines are altered in patients with liver diseases, including HCC. mdpi.com Specifically, butyrylcarnitine has been identified as a potential urinary biomarker to differentiate between HCC and liver cirrhosis. nih.gov One study found that a combination of butyrylcarnitine and another metabolite, hydantoin-5-propionic acid, could distinguish between these two conditions. mdpi.com The accumulation of acylcarnitines, including this compound, in the context of HCC may reflect the metabolic reprogramming that occurs in cancer cells, which can involve alterations in mitochondrial fatty acid oxidation. mdpi.comnih.gov

Hepatoblastoma (HB) and Reduced Acylcarnitine Levels

Hepatoblastoma (HB), a rare childhood liver cancer, is characterized by distinct metabolic reprogramming. hmdb.ca Comprehensive metabolomic analyses of paired tumor and non-tumor surgical samples from HB patients have revealed significant differences in the metabolic landscape. hmdb.ca One of the key findings is the dysregulation of the carnitine metabolic pathway within the tumor cells. hmdb.ca

Targeted metabolomics has quantified these alterations, demonstrating a notable reduction in the concentrations of carnitine and various short-chain acylcarnitines (C2-C5) in HB tissue compared to adjacent non-tumorous liver tissue. hmdb.cabiorxiv.org Among the significantly altered metabolites is this compound. biorxiv.org This reduction suggests a shift in the energy sources utilized by the tumor cells, potentially moving away from the mitochondrial oxidation of certain fatty acids. hmdb.ca These findings are consistent with transcriptomic data showing a downregulation of the carnitine metabolome and reduced protein expression of CPT1a, an enzyme essential for transporting long-chain fatty acids into the mitochondria. hmdb.ca

Relative Abundance of Acylcarnitines in Hepatoblastoma (HB) vs. Non-Tumour (NT) Tissue

| Metabolite | Metabolic Pathway | Fold Change (HB vs. NT) | p-value |

|---|---|---|---|

| This compound | Fatty acid transport into/out of mitochondria | 0.54 | 1.48 × 10⁻³ |

| Isovalerylcarnitine | Fatty acid transport into/out of mitochondria | 0.14 | 6.58 × 10⁻⁵ |

| O-Succinylcarnitine | Fatty acid transport into/out of mitochondria | 0.07 | 3.70 × 10⁻⁷ |

| Acetylcarnitine | Fatty acid transport into/out of mitochondria | Significantly reduced | |

| Propionylcarnitine | Fatty acid transport into/out of mitochondria | Significantly reduced |

Data derived from a study on paired HB and NT surgical samples, highlighting the downregulation of short-chain acylcarnitines in tumor tissue. biorxiv.org

Renal Disorders and Secondary Hyperparathyroidism (SHPT)

In the context of renal disorders, particularly chronic kidney disease (CKD), carnitine and acylcarnitine kinetics are significantly altered. Studies have shown that as renal function declines, serum acylcarnitine levels tend to increase. wikipedia.orglipidmaps.orgnih.govwikipedia.org This accumulation is observed even in CKD patients who are not yet on dialysis and is inversely associated with the estimated glomerular filtration rate (eGFR). wikipedia.orglipidmaps.orgnih.govwikipedia.org

A metabolomic study focusing on secondary hyperparathyroidism (SHPT) in patients with CKD stages 3–5 who were not receiving dialysis identified several differential metabolites. guidetopharmacology.org Among these, various acylcarnitines were found to be significantly increased in patients with SHPT compared to those without. guidetopharmacology.org Specifically, the levels of two short-chain acylcarnitines, L-acetylcarnitine and this compound, were significantly higher in the SHPT group. guidetopharmacology.org This elevation in acylcarnitines, including this compound, points towards an obstruction of fatty acid oxidation and disordered mitochondrial metabolism in patients with SHPT. guidetopharmacology.org The accumulation of these metabolites suggests that restoring normal fatty acid metabolism could be a point of interest in managing the metabolic complications associated with SHPT in CKD. guidetopharmacology.org

Disorders of Energy Metabolism

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is closely linked to metabolic syndrome and is a precursor to gout. nih.govhmdb.ca Metabolomic studies have revealed that hyperuricemia is associated with significant perturbations in several metabolic pathways, including those related to carnitine metabolism and fatty acid oxidation. nih.gov

In a study using a hyperuricemic rat model, untargeted metabolomics analysis identified fourteen potential biomarkers that were differentially expressed. lipidmaps.orgnih.gov These biomarkers were involved in amino acid, lipid, and energy metabolism. lipidmaps.orgnih.gov Among the metabolites with altered levels, this compound was observed to be decreased in the hyperuricemic rats compared to the control group. lipidmaps.orgnih.gov This finding suggests that the metabolic disturbances in hyperuricemia extend to the carnitine system, potentially reflecting inefficient fatty acid utilization or other mitochondrial dysfunctions. nih.gov The accumulation of other acylcarnitines in different studies may indicate lipotoxicity-induced mitochondrial stress in asymptomatic hyperuricemia and gout. nih.gov

Metabolic syndrome encompasses a cluster of conditions that increase the risk of cardiovascular disease (CVD) and type 2 diabetes mellitus (T2DM). foodb.ca Alterations in acylcarnitine profiles have emerged as potential biomarkers for assessing this risk.

A cross-sectional study involving Chinese patients with T2DM investigated the association between plasma acylcarnitines and CVD. foodb.ca Through factor analysis, 25 acylcarnitine metabolites were grouped into five factors. Factor 1, which included butyrylcarnitine, was associated with an increased risk of CVD in these patients after adjusting for potential confounders. foodb.ca This suggests that elevated levels of specific short-chain acylcarnitines are linked to cardiovascular complications in the context of T2DM. foodb.ca

Furthermore, in the context of gestational diabetes mellitus (GDM), another condition related to metabolic syndrome, this compound has been identified as a significant metabolite. A study revealed that butanoyl carnitine had a significant indirect effect on the incidence of GDM, an effect that was mediated by hepatic steatosis. nih.gov

Hyperuricemia and Perturbations in Carnitine Metabolism

Neurological and Developmental Conditions

Hypoxic-ischemic encephalopathy (HIE) is a serious form of neonatal brain injury caused by oxygen deprivation around the time of birth. lipidmaps.orgnih.gov The resulting energy failure and mitochondrial dysfunction lead to significant changes in the neonatal metabolome. lipidmaps.orgbovinedb.ca Acylcarnitine profiling in newborns has become a valuable tool for investigating these metabolic disturbances.

Several studies have identified altered acylcarnitine levels in newborns with HIE and perinatal asphyxia (PA). lipidmaps.orgfishersci.cahmdb.caabsin.cn An observational cohort study of 67 neonates with HIE found significantly increased levels of several short- and medium-chain acylcarnitines, including butyrylcarnitine (C4), in dried blood spots collected on day 3 of life compared to a control group. fishersci.cahmdb.ca Butyrylcarnitine, in particular, has been highlighted as a potential prognostic biomarker for HIE, showing a significant association with neuron-specific enolase (NSE) levels and the presence of abnormal brain magnetic resonance imaging (MRI) at discharge. lipidmaps.orgfishersci.ca The accumulation of these acylcarnitines may reflect a disruption in mitochondrial function and energy metabolism following the hypoxic-ischemic event. lipidmaps.org

Acylcarnitine Levels in Neonates with Hypoxic-Ischemic Encephalopathy (HIE)

| Acylcarnitine Species | Change in HIE Patients vs. Controls | Significance (p-value) |

|---|---|---|

| Butyrylcarnitine (C4) | Significantly Increased | < .01 |

| C5 Acylcarnitine | Significantly Increased | < .01 |

| C5:1 Acylcarnitine | Significantly Increased | < .01 |

| C6 Acylcarnitine | Significantly Increased | < .01 |

| C6-OH Acylcarnitine | Significantly Increased | < .01 |

| C8 Acylcarnitine | Significantly Increased | < .01 |

| Long-chain Acylcarnitines | Decreased | < .03 |

Summary of findings from an observational cohort study on acylcarnitine profiles in HIE patients. fishersci.cahmdb.ca

Alzheimer's Disease (AD) and Brain Metabolic Dysfunction

Metabolic dysfunction is a well-established feature of the Alzheimer's disease (AD) brain, and fluctuations in acylcarnitine levels are considered indicators of such metabolic disturbances. nih.gov this compound, being an acylcarnitine involved in energy production, is implicated in these processes. nih.gov The brain has a high energy demand, and any disruption in its intricate metabolic networks can lead to abnormalities like AD. nottingham.ac.uk

Disturbances in the biosynthesis and metabolism of carnitine are frequently documented in AD patients. mdpi.com Altered acylcarnitine metabolism is closely linked to mitochondrial dysfunction, oxidative stress, and inflammation, all of which are processes that can lead to neuronal damage. nih.gov In the context of AD, mitochondrial dysfunction is a critical element of neurodegeneration. researchgate.net The carnitine system plays a crucial role in fatty acid metabolism within the brain, supports neuroprotection, and is involved in neurotransmission. nih.gov

Conversely, other studies have reported a general decrease in serum levels of various acylcarnitines in individuals as they progress from a healthy state to mild cognitive impairment and AD. frontiersin.orgnih.gov This suggests that a deficit in the carnitine shuttle system, which transports fatty acids into the mitochondria for oxidation, might contribute to the mitochondrial dysfunction observed in neurodegenerative diseases. nih.gov These seemingly contradictory findings highlight the complexity of metabolic dysregulation in AD, where levels of specific acylcarnitines may increase in certain brain regions or at specific disease stages while a systemic deficit might be observed in circulation.

Inflammatory Conditions

Inflammatory Bowel Disease (IBD)

This compound, also known as butyryl-L-carnitine, is of significant interest in the context of Inflammatory Bowel Disease (IBD) due to its composition of butyrate and carnitine, both of which play roles in intestinal health. Butyrate, a short-chain fatty acid, is a primary energy source for colonic epithelial cells and is known to suppress gut inflammation. nih.govnih.gov Carnitine is crucial for fatty acid oxidation, and carnitine deficiency in intestinal epithelial cells, potentially arising from mutations in the carnitine transporter OCTN2, may contribute to the pathology of IBD. nih.gov

The transport of butyryl-L-carnitine into intestinal cells is mediated by transporters such as OCTN2 and the amino acid transporter ATB0,+. nih.gov Interestingly, while OCTN2 expression may be reduced in IBD, the expression of ATB0,+ is markedly upregulated in the presence of colonic inflammation. nih.gov This suggests that butyryl-L-carnitine could serve as a potential prodrug, effectively delivering both anti-inflammatory butyrate and energy-supporting carnitine to intestinal cells during active inflammation. nih.gov

Metabolomic studies have further illuminated the role of acylcarnitines in IBD. In a mouse model of IBD, inflammation-induced mitochondrial dysfunction was associated with an imbalance in the carnitine shuttle system, leading to decreased L-carnitine and an increase in un-utilized acylcarnitines. nih.gov Treatment that enhanced mucosal mitochondrial function resulted in a decrease in several acylcarnitines, including this compound, which correlated with reduced inflammation. nih.gov This finding suggests that elevated this compound may be a marker of mitochondrial dysfunction in the inflamed gut.

| Research Finding | Organism/Model | Condition | This compound Alteration | Implication | Reference |

| Upregulation of ATB0,+ transporter | Human | Bowel Inflammation | - | Potential for enhanced uptake of this compound as a prodrug. | nih.gov |

| Inflammation-induced mitochondrial dysfunction | Mouse Model | IBD | Increased | Marker of impaired fatty acid oxidation and mitochondrial stress. | nih.gov |

| Treatment with mitochondrial enhancer (AuPhos) | Mouse Model | IBD | Decreased | Restoration of mitochondrial function correlates with normalized acylcarnitine levels. | nih.gov |

Dermatological Conditions (e.g., Acne)

The link between this compound and common dermatological conditions like acne vulgaris is not well-established. While alterations in serum metabolites are observed in individuals with acne, direct evidence implicating this compound is scarce. nih.gov In fact, some research has noted a lack of studies investigating the relationship between these specific metabolites and acne. researchgate.net

However, research into other inflammatory skin diseases provides some context. In psoriasis, a chronic inflammatory skin condition, metabolomic profiling revealed that levels of free carnitine and butyrylcarnitine (C4) were markedly decreased in patients compared to healthy controls. ub.eduplos.org This deficiency in circulating carnitines in psoriasis patients may be due to increased fatty acid oxidation in the rapidly proliferating skin cells. ub.edu

A Mendelian randomization study investigating causal links between serum metabolites and acne vulgaris identified a potential association with stearoylcarnitine, another type of acylcarnitine, but not with this compound. nih.govnih.gov While acylcarnitines, in general, are involved in fatty acid metabolism which is relevant to sebum production and inflammation in acne, the specific role of this compound remains an area for future investigation. nih.govnih.gov

Impact of Environmental and Lifestyle Factors on this compound Levels

Calorie Restriction and Cerebellar Metabolomic Changes

Calorie restriction (CR) is a potent lifestyle intervention known to affect metabolism broadly. Studies investigating the metabolic impact of CR on the brain have specifically identified this compound as a responsive metabolite. The cerebellum, a brain region linked to nutritional regulation, undergoes significant metabolomic changes during CR. nih.gov

A study using a mass spectrometry-based metabolomics approach on the cerebellum of mice undergoing graded levels of CR found that carnitine metabolites, including this compound, were among the key molecules that contributed to discriminating between the different CR groups. nih.govresearchgate.net This indicates a direct and dose-dependent response of cerebellar this compound levels to caloric intake. nih.gov

Further research focusing on the liver of mice under CR revealed a dramatic upregulation of short-chain acylcarnitines. nih.gov Specifically, the daily average levels of butyrylcarnitine were induced by more than tenfold. nih.gov This significant increase reflects a reprogramming of fatty acid metabolism, where CR enhances fat oxidation, leading to an accumulation of short-chain acyl-CoAs that are then converted to acylcarnitines. nih.gov

Conversely, studies in humans with obesity have shown that they have higher plasma concentrations of butyrylcarnitine compared to lean individuals. frontiersin.org Following bariatric surgery, which imposes a state of caloric restriction, the levels of these short-chain acylcarnitines, including butyrylcarnitine, were reduced. frontiersin.org This suggests that the metabolic state (e.g., obesity vs. controlled CR) dictates the direction of change in this compound levels.

| Study Focus | Model | Key Finding on this compound (or Butyrylcarnitine) | Reference |

| Graded Calorie Restriction | Mouse Cerebellum | Levels changed and contributed to differentiating between CR groups. | nih.govresearchgate.net |

| Calorie Restriction | Mouse Liver | Significantly upregulated by more than tenfold. | nih.gov |

| Obesity and Bariatric Surgery | Human Plasma | Higher in individuals with obesity; decreased after surgery-induced calorie restriction. | frontiersin.org |

| Trauma Exposure | Mouse Cerebellum | Identified as a principal metabolite associated with trauma exposure. | nih.gov |

These findings collectively demonstrate that this compound levels are highly sensitive to dietary energy intake and metabolic stressors, particularly within the cerebellum and liver, reflecting fundamental shifts in fatty acid oxidation and energy homeostasis.

Analytical Methodologies and Biomarker Discovery in O-butanoylcarnitine Research

Quantitative and Qualitative Analysis Techniques

The detection and quantification of O-butanoylcarnitine, a key intermediate in fatty acid metabolism, relies on sophisticated analytical techniques capable of high sensitivity and specificity. These methods are crucial for understanding its role in various physiological and pathological states.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Variants

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of this compound. mdpi.comopen.ac.uk This technique combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. In a typical workflow, this compound is first separated from other metabolites in a biological sample using a chromatography column, such as a C18 or a hydrophilic interaction liquid chromatography (HILIC) column. mdpi.commdpi.com The separated compound then enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI), and fragmented. nih.govcellmolbiol.orgfrontiersin.org The resulting fragment ions are unique to this compound, allowing for its precise identification and quantification. researchgate.net

Variants of this technique, such as ultra-high-performance liquid chromatography (UHPLC)-MS/MS, offer even greater resolution and speed. mdpi.comfrontiersin.org For instance, a study on hepatoblastoma utilized LC-MS/MS to analyze tissue samples, revealing altered levels of several acylcarnitines, including this compound. mdpi.com The method involved reversed-phase C18 and HILIC chromatography for separation, followed by mass spectrometric analysis. mdpi.com Similarly, LC-quadrupole time-of-flight (QTOF)-MS has been used to profile metabolites in plant extracts, successfully identifying this compound among numerous other compounds. cellmolbiol.orgresearchgate.net

Direct Infusion Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (DI FT-ICR MS)

Direct Infusion Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (DI FT-ICR MS) is another powerful technique for the analysis of this compound, particularly in untargeted metabolomics studies. nih.gov This method introduces the sample directly into the mass spectrometer without prior chromatographic separation, allowing for rapid, high-throughput analysis. nih.gov The FT-ICR mass analyzer provides exceptionally high mass resolution and accuracy, which is critical for distinguishing between metabolites with very similar masses. nih.govendocrine-abstracts.org

In a study of perinatal asphyxia and hypoxic-ischaemic encephalopathy, DI FT-ICR MS was used to analyze cord blood metabolomes. nih.gov The high resolution of the instrument allowed for the putative identification of this compound among a large number of metabolic features, highlighting its potential as a biomarker in neonatal injury. nih.gov The technique's ability to generate a comprehensive metabolic snapshot makes it invaluable for discovering novel biomarkers and understanding broad metabolic perturbations. nih.gov

Untargeted and Targeted Metabolomics Workflows

Both untargeted and targeted metabolomics workflows are employed in this compound research. mdpi.comresearchgate.net

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a global view of the metabolome. mdpi.comresearchgate.net This hypothesis-generating approach is often used in biomarker discovery to identify metabolites that are significantly altered between different conditions, such as health and disease. researchgate.netbiorxiv.org Techniques like DI FT-ICR MS and high-resolution LC-MS are well-suited for untargeted studies. mdpi.comnih.gov For example, an untargeted metabolomics study on hepatoblastoma identified this compound as a differentially abundant metabolite, suggesting its involvement in the disease's metabolic reprogramming. mdpi.comsemanticscholar.org

Targeted metabolomics , on the other hand, focuses on the accurate quantification of a predefined set of metabolites. researchgate.net This approach is hypothesis-driven and is used to validate potential biomarkers identified in untargeted studies or to monitor specific metabolic pathways. mdpi.comresearchgate.net LC-MS/MS is the gold standard for targeted metabolomics due to its high sensitivity and specificity. mdpi.comopen.ac.uk A targeted analysis of acylcarnitines, including this compound, was used to confirm the findings of an untargeted study in hepatoblastoma, strengthening the evidence for its role in the disease. mdpi.com

Biomarker Utility of this compound

This compound has emerged as a valuable biomarker with diagnostic and prognostic potential in various clinical settings. Its levels in biological fluids and tissues can reflect underlying metabolic disturbances, making it a useful tool for understanding and monitoring disease.

Diagnostic and Prognostic Applications in Clinical Settings

Elevated or decreased levels of this compound have been associated with several pathological conditions, suggesting its utility as a diagnostic and prognostic marker.

Inborn Errors of Metabolism: this compound is a key biomarker for certain inborn errors of fatty acid metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. hmdb.caresearchgate.net In these disorders, the inefficient breakdown of short-chain fatty acids leads to the accumulation of butyryl-CoA, which is then converted to this compound. hmdb.ca

Maternal and Neonatal Health: Studies have shown that maternal pre-pregnancy obesity is linked to changes in the cord blood metabolome of newborns, with this compound being one of the metabolites affected. biorxiv.org This suggests its potential as an early indicator of metabolic programming and future health risks in offspring. biorxiv.org Additionally, in cases of perinatal asphyxia and hypoxic-ischaemic encephalopathy, altered levels of this compound in cord blood have been observed, highlighting its potential as a prognostic marker for neonatal brain injury. nih.gov

Cancer: Research in hepatoblastoma, a rare pediatric liver cancer, has identified this compound as being differentially abundant in tumor tissue compared to non-tumorous tissue. mdpi.com This finding points to its potential as a diagnostic biomarker and a tool to understand the metabolic alterations that drive cancer growth. mdpi.comsemanticscholar.org

Monitoring Disease Pathophysiology and Therapeutic Responses

Beyond its diagnostic and prognostic value, this compound can also be used to monitor the progression of diseases and the effectiveness of treatments.

Disease Pathophysiology: Changes in this compound levels can provide insights into the underlying mechanisms of a disease. For instance, in a study on hyperuricemia, a condition characterized by high levels of uric acid, this compound levels were found to be significantly decreased. frontiersin.orgnih.gov This suggests a disturbance in carnitine metabolism associated with the disease. frontiersin.orgnih.gov Similarly, in studies of toxicant-induced liver injury, alterations in acylcarnitine profiles, including this compound, were observed, reflecting the impairment of mitochondrial fatty acid oxidation. mdpi.com

Therapeutic Responses: Monitoring this compound levels can help assess the efficacy of therapeutic interventions. In the aforementioned hyperuricemia study, treatment with polydatin, a natural compound, led to a significant increase in this compound levels, indicating a reversal of the metabolic disturbance. frontiersin.orgnih.gov In the context of cancer, dose-dependent decreases in butanoylcarnitine levels were observed in cisplatin-sensitive ovarian cancer cells after treatment with melittin, suggesting a cell-specific alteration of metabolic pathways in response to the therapeutic agent. mdpi.com

Computational and Systems Biology Approaches

In the study of this compound, computational and systems biology approaches are indispensable for interpreting complex datasets and understanding its role within the broader context of cellular metabolism. These methods allow researchers to move from a simple list of altered metabolites to a functional understanding of the metabolic pathways and networks affected.

Pathway Enrichment and Topology Analysis (e.g., MetaboAnalyst, BioCyc)

Pathway enrichment analysis is a powerful technique used to identify metabolic pathways that are significantly impacted in a given condition by examining the over-representation of identified metabolites within those pathways. Tools like MetaboAnalyst and databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and BioCyc are frequently employed for this purpose. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net

For instance, in studies of hepatoblastoma, metabolomic pathway analysis using MetaboAnalyst revealed that this compound is involved in the "Fatty acid transport into/out of mitochondria" pathway. mdpi.comnih.gov This finding, coupled with the observation of altered levels of other acylcarnitines, points towards dysregulated fatty acid metabolism in this type of cancer. mdpi.com Similarly, in research on chronic kidney disease (CKD) with secondary hyperparathyroidism (SHPT), significantly higher levels of this compound and other acylcarnitines were noted, indicating potential disruptions in fatty acid oxidation and mitochondrial metabolism. frontiersin.org Pathway analysis in this context highlighted alterations in phenylalanine, tyrosine, and tryptophan biosynthesis, as well as sphingolipid and glycerophospholipid metabolism. frontiersin.org

The use of these computational tools allows for the integration of data from different "omics" platforms, such as metabolomics and transcriptomics, to provide a more comprehensive picture of the metabolic dysregulation. researchgate.net For example, by combining metabolite data with gene expression data, researchers can confirm that the observed changes in metabolite levels, including that of this compound, are associated with corresponding changes in the expression of genes encoding enzymes within the same pathways. mdpi.com

Databases like BioCyc provide detailed information on metabolic pathways and the enzymes involved, serving as a crucial reference for interpreting the results of enrichment analysis. researchgate.netresearchgate.net While a direct BioCyc ID for this compound is not always available, its classification as an acylcarnitine allows for its placement within the broader context of fatty acid metabolism pathways detailed in such databases. hmdb.ca

The table below summarizes findings from studies that utilized pathway enrichment analysis to understand the role of this compound in different disease states.

| Disease/Condition | Key Finding Related to this compound | Implicated Pathway(s) | Analytical Tool/Database |

| Hepatoblastoma | Altered levels observed. | Fatty acid transport into/out of mitochondria. mdpi.comnih.gov | MetaboAnalyst, KEGG. mdpi.com |

| Chronic Kidney Disease with SHPT | Significantly higher levels in patients with SHPT. frontiersin.org | Phenylalanine, tyrosine, and tryptophan biosynthesis; Sphingolipid metabolism; Glycerophospholipid metabolism. frontiersin.org | MetaboAnalyst, KEGG. frontiersin.org |

| Hyperuricemia | Decreased levels in hyperuricemic models, reversed by treatment. researchgate.netfrontiersin.org | Amino acid metabolism, Lipid metabolism, Energy metabolism. researchgate.netfrontiersin.org | MetaboAnalyst. researchgate.net |

Constraint-Based Metabolic Modeling and Omics Integration

Constraint-based metabolic modeling is a powerful computational approach that predicts metabolic flux distributions in a biological system based on a genome-scale metabolic model (GEM). biorxiv.orgnih.gov This methodology allows for the integration of various omics data, such as transcriptomics, to simulate the metabolic state of a cell or tissue under specific conditions. biorxiv.org

In the context of this compound research, constraint-based modeling has been used to elucidate its role in cancer metabolism. For example, a study on serous ovarian cancer utilized a novel method for constraint-based modeling with the Human1 genome-scale model. biorxiv.org By integrating transcriptomics data, the model predicted increased conversion of butyryl-CoA to this compound and its subsequent transport across the inner mitochondrial membrane in low-grade serous ovarian cancer cell lines. biorxiv.org This suggests a specific metabolic rewiring in these cancer cells that involves this compound.

The process of integrating omics data into these models involves applying constraints based on gene expression levels to the reactions in the metabolic network. biorxiv.org For instance, normalized transcriptomics data can be used to constrain the flux through enzymatic reactions, thereby tailoring the model to a specific biological context, such as a particular cancer cell line. biorxiv.org

These models can also be used to predict changes in plasma metabolite levels resulting from perturbations, such as exposure to a toxicant. researchgate.net By integrating gene expression data from a toxicant-exposed model system, researchers can predict which metabolites, potentially including this compound, are likely to be altered, providing a mechanistic link between gene expression changes and metabolic outcomes. researchgate.net

The integration of omics data with constraint-based models represents a significant step towards a systems-level understanding of metabolism. It allows for the generation of hypotheses about the function of specific metabolites like this compound that can then be tested experimentally. biorxiv.org

The following table outlines the application of constraint-based modeling in research involving this compound.

| Research Area | Model/Methodology | Key Prediction/Finding Regarding this compound |

| Serous Ovarian Cancer | Constraint-based modeling with Human1 GEM and transcriptomics integration. biorxiv.org | Increased conversion of butyryl-CoA to this compound and its transport across the inner mitochondrial membrane in low-grade cell lines. biorxiv.org |

| Toxicant-Induced Injury | Constraint-based modeling with a rat liver GEM and gene expression data. researchgate.net | Prediction of altered plasma metabolite levels, providing a framework to identify markers like this compound. researchgate.net |

Therapeutic Strategies and Future Research Directions

Potential for Therapeutic Modulation of O-Butanoylcarnitine Metabolism

Altered levels of this compound have been observed in several conditions, suggesting that targeting its metabolism could be a viable therapeutic avenue. frontiersin.orgnih.govfrontiersin.org Changes in the concentrations of acylcarnitines, including this compound, can serve as indicators of metabolic disorders. researchgate.net

Metabolic Disorders:

Elevated plasma levels of this compound are associated with inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. researchgate.nethmdb.ca

In a study on hyperuricemia, this compound levels were significantly decreased in a rat model. frontiersin.org Treatment with polydatin, a natural compound, led to a significant increase in this compound levels, suggesting a reversal of the uric acid-induced disturbance in carnitine metabolism. frontiersin.org

this compound has also been linked to obesity and eosinophilic esophagitis. mcdb.ca

Neurological and Cardiovascular Connections:

Metabolomic studies have identified changes in this compound levels in the context of neurodegenerative disorders, such as Alzheimer's disease. researchgate.netnih.gov

It also acts as a biomarker for diagnosing and predicting outcomes in heart failure, indicating abnormal lipid and energy metabolism. chemsrc.com

In patients with chronic kidney disease and secondary hyperparathyroidism, significantly higher levels of this compound were observed, pointing to obstructed fatty acid oxidation. frontiersin.orgfrontiersin.org

Therapeutic Approaches:

L-carnitine supplementation: In some cases of inborn metabolic disorders, carnitine supplementation has been used to manage symptoms. researchgate.net

Dietary interventions: Caloric restriction has been shown to alter carnitine metabolite levels, including this compound, in the cerebellum. nih.gov

Pharmacological agents: The use of drugs that modulate fatty acid oxidation could influence this compound levels. For instance, the cardioprotective agent Methyl-GBB works by inhibiting L-carnitine transport, thereby reducing acylcarnitine concentrations. rsu.lv

Exploration of Novel Drug Targets Related to the Carnitine Acyltransferase System

The carnitine acyltransferase system is a family of enzymes crucial for fatty acid metabolism, making it a promising area for drug development. proteopedia.orgfrontiersin.org These enzymes facilitate the transport of fatty acids into mitochondria for oxidation. proteopedia.orguax.com

Key Enzymes in the Carnitine Acyltransferase System:

Carnitine Palmitoyltransferase 1 (CPT1): As the rate-limiting enzyme in fatty acid oxidation, CPT1 is a significant target for therapeutic intervention in diseases like type 2 diabetes, obesity, and cancer. proteopedia.orguax.comtaylorandfrancis.com CPT1 inhibitors have been developed to improve glycemic control. taylorandfrancis.com

Carnitine O-acetyltransferase (CRAT): This mitochondrial enzyme is key to maintaining metabolic homeostasis by managing acetyl-CoA levels. mdpi.com Targeting CRAT's activity is a potential avenue for new therapeutic modalities. mdpi.com

Carnitine-Acylcarnitine Translocase (CACT): This protein is essential for transporting acylcarnitines across the inner mitochondrial membrane. mdpi.com

Drug Development Strategies:

Inhibitors: The development of inhibitors for enzymes like CPT1 is a major focus. frontiersin.orgtaylorandfrancis.com For example, malonyl-CoA is a natural inhibitor of CPT1. proteopedia.orgfrontiersin.org

Activators: CPT1 activators could be beneficial in conditions like non-alcoholic steatohepatitis (NASH) by enhancing fatty acid oxidation. creative-biolabs.com

Targeting Multiple Enzymes: Some drugs may affect multiple components of the system. For instance, some monoamine oxidase inhibitors also inhibit the acylcarnitine translocase/CPT-2 enzyme. taylorandfrancis.com

The structural and functional similarities among carnitine acyltransferases present both opportunities and challenges for developing specific drug therapies. proteopedia.org

Translational Research Opportunities for Clinical Intervention

Translational research on this compound and the broader carnitine system aims to bridge the gap between basic scientific discoveries and clinical applications.

Biomarker Development:

this compound is a potential biomarker for various conditions, including metabolic disorders, heart failure, and certain cancers. chemsrc.comresearchgate.netrsc.org

Metabolomic profiling, which includes the analysis of acylcarnitines, is a powerful tool for identifying disease biomarkers and understanding pathological conditions. frontiersin.orgjhsmr.org For example, untargeted metabolomics has been used to identify potential biomarkers in perinatal asphyxia and hypoxic-ischaemic encephalopathy. nih.gov

Clinical Trials and Interventions:

Clinical studies are exploring the efficacy of modulating fatty acid metabolism. researchgate.net For instance, small clinical trials have shown the beneficial effects of molecules like perhexiline and trimetazidine, which modulate fatty acid metabolism. researchgate.net

The development of novel drugs targeting the carnitine system, such as CPT1 inhibitors, is an active area of research with the potential for future clinical use. taylorandfrancis.comfrontiersin.orgnih.gov

Challenges and Opportunities:

While promising, the therapeutic application of carnitine system modulators requires careful consideration of long-term efficacy and safety. taylorandfrancis.com

Further research is needed to understand the complex interactions between the carnitine system and other metabolic pathways. mdpi.com

Unaddressed Research Questions and Emerging Hypotheses

Despite progress, many questions about this compound and the carnitine acyltransferase system remain unanswered.

Unaddressed Questions:

What is the precise role of serum/plasma O-acetylcarnitine and other acylcarnitines, and what do their levels reflect in terms of cellular and organ-level metabolism? researchgate.net

How do genetic and environmental factors interact to influence the activity of the carnitine acyltransferase system and, consequently, this compound levels? mdpi.com

What are the detailed regulatory mechanisms that govern the expression and activity of the various carnitine acyltransferase enzymes? mdpi.com

While elevated this compound is a marker for certain diseases, what is the full extent of its contribution to the pathophysiology of these conditions? mcdb.caresearchgate.net

Emerging Hypotheses:

The carnitine system may be a key player in the metabolic adaptations of cancer cells, making it a viable target for anti-cancer therapies. uax.comnih.gov

Modulating the carnitine system could be a therapeutic strategy for a wide range of inflammatory diseases due to its role in immune homeostasis. frontiersin.orgnih.gov

The ratio of different acylcarnitines, rather than the level of a single one, may be a more sensitive and specific biomarker for metabolic dysfunction. researchgate.net

Targeting specific isoforms of carnitine acyltransferases could lead to more effective and safer therapies with fewer off-target effects. frontiersin.orgnih.gov

Future research will likely focus on a multi-omics approach, integrating metabolomics with genomics, transcriptomics, and proteomics to gain a more comprehensive understanding of the role of this compound and the carnitine system in health and disease.

Q & A

Q. What are the primary metabolic pathways involving O-Butanoylcarnitine, and what experimental approaches are used to study them?

this compound participates in fatty acid oxidation via the carnitine shuttle, facilitating mitochondrial transport of acyl groups. Key experimental methods include liquid chromatography-mass spectrometry (LC-MS) for metabolite quantification and Reporter Metabolite analysis to identify pathway perturbations in disease models. For example, in hepatocellular carcinoma (HCC), this approach revealed this compound as a Reporter Metabolite in advanced stages, linked to dysregulated SLC22A5 and CRAT gene expression .

Q. How is this compound quantified in biological samples, and what methodological considerations are critical?

Quantification typically involves LC-MS with isotope-labeled internal standards to ensure precision. Method validation must include sensitivity (limit of detection < 0.1 nM), linearity (R² > 0.99), and recovery rates (85–115%). Pre-analytical factors, such as sample stabilization (e.g., immediate freezing at -80°C to prevent degradation), are crucial for reliability .

Q. What is the significance of this compound as a biomarker in metabolic disorders?

Elevated this compound levels correlate with impaired mitochondrial β-oxidation, observed in HCC and other lipid metabolism disorders. Its diagnostic utility stems from its specificity in advanced disease stages, though confounding factors (e.g., renal dysfunction) require stratification in cohort studies .

Q. Which genes and transporters are functionally linked to this compound metabolism?

Key genes include:

- SLC22A5 : Facilitates carnitine transport into hepatocytes; upregulated in HCC.

- CPT1A/CPT2 : Regulate acyl-carnitine shuttling; CPT1A is elevated in advanced HCC.

- CRAT : Catalyzes acyl group transfer; downregulated in HCC progression. Experimental validation via CRISPR/Cas9 knockout models can confirm these roles .

Q. How do researchers ensure reproducibility in this compound assays across laboratories?

Standardization involves:

- Inter-laboratory calibration using shared reference materials.

- Protocol harmonization for extraction (e.g., methanol:water ratios) and instrumentation settings.

- Blinded re-analysis of a subset of samples to assess inter-operator variability .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in hepatocellular carcinoma progression while controlling for confounding variables?

A robust design includes:

- Randomized controlled trials (RCTs) with allocation concealment to minimize selection bias.

- Stratification by liver function scores (e.g., Child-Pugh) and HCV status.

- Double-blinding during data collection and analysis to reduce detection bias. Methodological flaws (e.g., inadequate blinding) can exaggerate treatment effects by up to 17% .

Q. What strategies resolve contradictions in this compound levels reported across studies?

Contradictions may arise from:

Q. How can systems biology integrate transcriptomic and metabolomic data to elucidate this compound’s role in metabolic networks?

Integrative approaches involve:

- Pathway enrichment analysis (e.g., KEGG, Reactome) to link metabolite levels with gene expression (e.g., SLC22A5 upregulation).

- Computational modeling of liver-specific genome-scale metabolic models (GEMs) to simulate flux changes.

- Multi-omics correlation networks to identify hub nodes (e.g., CRAT as a key regulator) .

Q. What experimental controls are essential when studying this compound in in vitro models?

Critical controls include:

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

Ethical considerations:

- Informed consent detailing risks/benefits of repeated blood draws for metabolite tracking.

Methodological rigor: - Longitudinal sampling to capture dynamic changes in HCC progression.

- Data anonymization protocols to protect participant privacy, especially in genetic关联 studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.